N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide
CAS No.: 877647-66-0
Cat. No.: VC11872503
Molecular Formula: C23H32N4O4
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877647-66-0 |
|---|---|
| Molecular Formula | C23H32N4O4 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)oxamide |
| Standard InChI | InChI=1S/C23H32N4O4/c1-17(2)15-24-22(28)23(29)25-16-20(21-5-4-14-31-21)27-12-10-26(11-13-27)18-6-8-19(30-3)9-7-18/h4-9,14,17,20H,10-13,15-16H2,1-3H3,(H,24,28)(H,25,29) |
| Standard InChI Key | HEYLUGNKCYUQKM-UHFFFAOYSA-N |
| SMILES | CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Introduction
Synthesis Methods
The synthesis of N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide typically involves multi-step organic reactions. Common methods include:
-
N-Alkylation: Involves the addition of alkyl groups to nitrogen atoms.
-
Electrophilic Substitution: Facilitated by reagents such as sulfuric acid or aluminum chloride.
-
Reduction/Oxidation Reactions: Utilize reagents like hydrogen gas or potassium permanganate.
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques used include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies functional groups based on their vibrational frequencies.
Potential Applications
Given its structural complexity, N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide may have applications in various fields, including:
-
Pharmaceutical Research: Potential therapeutic uses due to its interaction with biological targets.
-
Medicinal Chemistry: Offers a framework for designing compounds with specific pharmacological activities.
Comparison with Similar Compounds
Several compounds share structural similarities with N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide, including:
-
4-Furan-2-carbonyl-piperazin-1-yl: Focuses on carbonyl functionality.
-
4-Ethoxy-N-[2-(furan-2-yl)-...]: Incorporates an ethoxy group instead of methylpropyl.
-
4-Methoxyphenyl-piperazine derivatives: Variants with different substituents on piperazine.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Furan-2-carbonyl-piperazin-1-yl | Piperazine and furan | Carbonyl functionality |
| 4-Ethoxy-N-[2-(furan-2-yl)-...] | Ethoxy group instead of methylpropyl | Variation in side chain structure |
| 4-Methoxyphenyl-piperazine derivatives | Different substituents on piperazine | Diverse pharmacological profiles |
Future Research Directions
To fully understand the potential of N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide, further studies are needed:
-
Interaction Studies: Investigate how the compound interacts with biological targets.
-
Biochemical Assays: Evaluate its pharmacological activities.
-
Molecular Modeling: Use computational methods to predict its behavior in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume